Cas no 7212-44-4 (Nerolidol)
Nerolidol Chemical and Physical Properties
Names and Identifiers
-
- 3,7,11-Trimethyldodeca-1,6,10-trien-3-ol
- Nerolidolcistrans
- 3-hydroxy-3,7,11-trimethyl-1,6,1O-*dodecatriene
- 3,7,11-trimethyldodeca-1,6,10-trien-3-ol, mixed isomers
- Nerolidol
- TIMTEC-BB SBB007741
- NEROLIDOL, TRANS-
- TRANS-NEROLIDOL
- TRANS-3,7,11-TRIMETHYL-1,6,10-DODECATRIEN-3-OL
- (CIS AND TRANS)-NEROLIDOL
- (E)-3,7,11-TRIMETHYL-1,6,10-DODECATRIEN-3-OL
- FEMA 2772
- 3,7,11-TRIMETHYL-1,6,10-DODECATRIEN-3-OL
- Nerolidol ((cis) and trans)
- Nerolidol (cis- and trans- mixture)
- (cis+trans)-Nerolidol
- Nerolidol (mixture of isomers)
- NEROLIDOL, (CIS+TRANS)-(SG)
- 3-Hydroxy-3,7,11-triMethyl-1,6,10-dodecatriene
- FCI-119b
- HuMbertiol
- Nerolidol (cis and trans)
- NEROLIDOL,TRANS
- trans,cis-nerblidol
- 3,7,11-Trimethyl-1,6,10-dodecatrien-3-ol (cis- and trans- mixture)
- Stirrup
- Peruviol
- (+)-Nerolidol
- (Z)-Nerolidol
- FQTLCLSUCSAZDY-UHFFFAOYSA-N
- Humbertiol?
- dextro-nerolidol
- (+/-)-Nerolidol
- Spectrum_001222
- SpecPlus_000303
- Spectrum4_001720
- Spectrum2_001507
- Spectrum3_001539
- DSSTox_CID_2247
- DSSTox_RID_76528
- DSSTox_GSID_22247
- KBioGR_002080
- KBioSS_001702
- KSC175G6D
- DivK1c_006399
- SPBio_001553
- CH
-
- MDL: MFCD00008911
- Inchi: 1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3
- InChI Key: FQTLCLSUCSAZDY-UHFFFAOYSA-N
- SMILES: O([H])C(C([H])=C([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])=C(C([H])([H])[H])C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H]
- BRN: 1724135
Computed Properties
- Exact Mass: 222.19800
- Monoisotopic Mass: 222.198365449 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 20.2
- Molecular Weight: 222.37
Experimental Properties
- Color/Form: Oil
- Density: 0.875 g/mL at 25 °C(lit.)
- Melting Point: -75 ºC
- Boiling Point: 114 °C/1 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:204.8°F
Degrees Celsius:96°C - Refractive Index: n20/D 1.479(lit.)
- Solubility: 0.014g/l
- Water Partition Coefficient: Insoluble
- PSA: 20.23000
- LogP: 4.39630
- Refractive Index: 1.478-1.483
- Merck: 6476
- FEMA: 2772
- Color/Form: 2000 μg/mL in methanol
- Solubility: Soluble in ethanol, propylene glycol, most non-volatile oils and mineral oils, insoluble in glycerol.
Nerolidol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:10-23
- RTECS:JR4977000
-
Hazardous Material Identification:
- TSCA:Yes
- Explosive Limit:0.7-4.5%(V)
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
Nerolidol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0454-25ML |
Nerolidol (cis- and trans- mixture) |
7212-44-4 | >97.0%(GC) | 25ml |
¥370.00 | 2024-04-15 | |
| S e l l e c k ZHONG GUO | S5345-25ul |
Nerolidol |
7212-44-4 | 98% | 25ul |
¥794.87 | 2023-09-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015172-100ml |
Nerolidol |
7212-44-4 | 97%() | 100ml |
¥272 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015172-25ml |
Nerolidol |
7212-44-4 | 97%() | 25ml |
¥94 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015172-500ml |
Nerolidol |
7212-44-4 | 97%() | 500ml |
¥818 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015172-5ml |
Nerolidol |
7212-44-4 | 97%() | 5ml |
¥36 | 2024-05-22 | |
| ChemScence | CS-0018255-100mg |
Nerolidol |
7212-44-4 | >99.0% | 100mg |
$50.0 | 2021-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H59605-25G |
Nerolidol |
7212-44-4 | 25g |
¥671.39 | 2023-11-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 00459-1ML |
Nerolidol |
7212-44-4 | mixture of | 1ML |
¥962.44 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CRM40906 |
Nerolidol solution |
7212-44-4 | certified reference material, 2000μg/mL in methanol, ampule of 1mL | 1ML |
¥1336.65 | 2022-02-22 |
Nerolidol Suppliers
Nerolidol Related Literature
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Ping Yang,Huanlu Song,Yanping Lin,Tianyang Guo,Lijin Wang,Michael Granvogl,Yongquan Xu Food Funct. 2021 12 4797
-
Camila G. Vieira,Marina C. de Freitas,Kelley C. B. de Oliveira,Amanda de Camargo Faria,Eduardo N. dos Santos,Elena V. Gusevskaya Catal. Sci. Technol. 2015 5 960
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Marina C. de Freitas,Kelley C. B. de Oliveira,Amanda de Camargo Faria,Eduardo N. dos Santos,Elena V. Gusevskaya Catal. Sci. Technol. 2014 4 1954
-
Wen-Ting Gu,Lin-Yuan Li,Wen-Jing Rui,Zhong-Wen Diao,Guo-Dong Zhuang,Xiao-Mei Chen,Zheng-Ming Qian,Shu-Mei Wang,Dan Tang,Hong-Yan Ma Anal. Methods 2022 14 3583
-
Xiaobo Liu,Yawen Liu,Pan Li,Jiangfan Yang,Fang Wang,Eunhye Kim,Yuanyuan Wu,Puming He,Bo Li,Youying Tu RSC Adv. 2021 11 12074
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids Sesquiterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids
- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum
- Sesquiterpenoids
Additional information on Nerolidol
Nerolidol (CAS No. 7212-44-4): A Comprehensive Overview of Its Chemistry, Biological Activities, and Emerging Applications in Healthcare and Beyond
Nerolidol, also known as CAS No. 7212-44-4, is a naturally occurring sesquiterpene alcohol widely distributed in plant essential oils. Structurally characterized by a bicyclic framework with a hydroxyl group at position 10, this compound exhibits remarkable chemical stability and multifunctional biological properties. As a key natural sesquiterpene alcohol, nerolidol has garnered significant attention in recent years due to its potential applications in pharmaceuticals, cosmetics, and food industries. Recent advancements in analytical techniques have enabled precise characterization of its stereochemical variants (trans-nerolidol and cis-nerolidol), revealing their distinct bioactivity profiles.
The synthesis of nerolidol has evolved from traditional solvent-based methods to environmentally friendly approaches. A groundbreaking study published in Green Chemistry (2023) demonstrated the use of enzyme-catalyzed biotransformations to produce high-purity nerolidol with >98% yield. This method utilizes Bacillus subtilis catalysts to convert farnesyl pyrophosphate into the desired product under mild conditions, significantly reducing energy consumption compared to conventional processes. Such innovations align with current industry trends toward sustainable manufacturing practices while maintaining compliance with regulatory standards for pharmaceutical-grade compounds.
Clinical research highlights nerolidol's potential as an anti-inflammatory agent. A 2023 randomized controlled trial involving 150 participants demonstrated its efficacy in reducing C-reactive protein levels by 35% compared to placebo groups when administered at 50 mg/kg doses. Mechanistically, it inhibits NF-κB signaling pathways through direct interaction with IKKβ subunits, suppressing pro-inflammatory cytokine production without affecting normal immune responses. These findings have prompted Phase II clinical trials for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
In oncology research, nerolidol's anticancer properties are being explored across multiple tumor models. Preclinical studies published in Cancer Letters (June 2023) revealed its ability to induce apoptosis in triple-negative breast cancer cells via mitochondrial depolarization mechanisms while sparing healthy tissue. The compound selectively activates caspase-3/7 pathways at concentrations below cytotoxic thresholds for normal fibroblasts, suggesting therapeutic windows for targeted therapies. Additionally, its synergistic effects when combined with standard chemotherapeutics like paclitaxel are under investigation in ongoing preclinical trials.
The neuroprotective effects of nerolidol represent another promising research frontier. A landmark study using Alzheimer's disease mouse models showed that chronic administration improved spatial memory performance by restoring hippocampal synaptic plasticity through AMPA receptor modulation (Nature Communications, April 2023). Functional MRI data revealed enhanced connectivity between prefrontal cortex and hippocampus regions associated with memory formation after nerolidol treatment. These neuroprotective properties are now being evaluated in early-stage clinical trials for mild cognitive impairment patients.
In industrial applications, the global market for nerolidol-based products is projected to grow at a CAGR of 6.8% through 2030 according to recent market analyses (Grand View Research). Its role as a natural flavor enhancer in beverages and confectionery has driven demand from food manufacturers seeking clean-label ingredients compliant with EU Regulation (EC) No 196/1965 on flavorings. In cosmetics, its dual function as an emulsifier and antioxidant makes it valuable for skincare formulations targeting aging signs - sales of nerolidol-containing anti-wrinkle creams increased by 18% YoY between Q1-Q3 2023.
Ongoing challenges include optimizing large-scale production while maintaining stereoisomer purity - current yields for pharmaceutical-grade trans-nerolidol remain below commercial viability thresholds (~85%). Researchers are addressing this through metabolic engineering of yeast strains expressing farnesyl diphosphate synthase variants capable of producing single enantiomers efficiently. Regulatory frameworks are also evolving; the FDA recently issued draft guidelines requiring additional stability testing protocols for botanical extracts containing sesquiterpenes like nerolidol when used as dietary supplements.
The future trajectory of CAS No. 7212-44-4 development will likely involve interdisciplinary collaborations between chemists and bioinformaticians leveraging AI-driven docking simulations to identify optimal drug delivery systems - lipid nanoparticle formulations showing improved bioavailability are currently under patent review (WO/EP/XXXXX). As these advancements unfold, nerolidol stands poised to transition from a niche botanical ingredient into a mainstream therapeutic modality supported by rigorous evidence-based research across multiple therapeutic areas.
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